molecular formula C30H36O4 B1673357 Kazinol B CAS No. 99624-27-8

Kazinol B

Cat. No.: B1673357
CAS No.: 99624-27-8
M. Wt: 392.5 g/mol
InChI Key: GGWMAHDWGWYVDR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Kazinol B interacts with various enzymes, proteins, and other biomolecules. It has been found to modulate the AKT/AMPK/Nrf2 signalling pathway . This modulation involves the phosphorylation of AKT and AMPK, which in turn induces the nuclear accumulation of Nrf2 .

Cellular Effects

This compound has shown protective effects against hypoxia/reoxygenation (H/R)-induced cardiac injury in H9c2 rat cardiac myoblasts . It significantly elevated cell viability and suppressed LDH release in H/R-induced H9c2 cells . Furthermore, this compound has been found to stimulate the elevation of cellular free Ca2+ .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It blocks apoptotic cascades, downregulates reactive oxygen species production, and upregulates the activities of GSH-Px and SOD . It also induces Nrf2 nuclear accumulation and increases ARE promoter activity, HO-1 expression, AKT, and AMPK phosphorylation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, H9c2 cells were incubated with various concentrations of this compound for 2 hours and then subjected to H/R insults . The protective effects of this compound and its underlying mechanisms were then explored .

Metabolic Pathways

This compound is involved in several metabolic pathways. It modulates the AKT/AMPK/Nrf2 signalling pathway, which plays a crucial role in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kazinol B can be synthesized through the isolation of prenylated polyphenols from Broussonetia kazinoki. The process involves the extraction of the plant material followed by chromatographic separation to isolate the desired compound . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability and purity of this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by various chromatographic techniques to isolate this compound in its pure form. The use of advanced technologies such as high-performance liquid chromatography (HPLC) ensures the efficient and high-yield production of this compound .

Chemical Reactions Analysis

Types of Reactions: Kazinol B undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Kazinol B has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Kazinol B is unique among similar compounds due to its specific isoprenylated flavan structure and its potent biological activities. Similar compounds include:

This compound stands out due to its comprehensive range of biological activities and its potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2,2-dimethyl-7-(3-methylbut-2-enyl)chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-15(2)5-9-19-20(13-17-11-12-25(3,4)29-24(17)23(19)27)21-10-7-16-6-8-18(26)14-22(16)28-21/h5-6,8,11-14,21,26-27H,7,9-10H2,1-4H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCBHDIGHKHWKC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)C3CCC4=C(O3)C=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C2C=CC(OC2=C1O)(C)C)[C@@H]3CCC4=C(O3)C=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10244170
Record name Kazinol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99624-27-8
Record name Kazinol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kazinol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Kazinol B?

A1: this compound exerts its protective effects against hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signaling pathway. [] It achieves this by inducing Nrf2 nuclear accumulation and increasing ARE promoter activity, leading to the upregulation of HO-1 expression. [] This process is dependent on AKT and AMPK activation, as pharmacological inhibitors of these kinases abrogate the protective effects. []

Q2: What evidence suggests that this compound might be beneficial in treating ischemic cardiac disorders?

A2: In H9c2 rat cardiac myoblasts subjected to hypoxia/reoxygenation (H/R) injury, this compound significantly improved cell viability and suppressed LDH release, indicating cellular protection. [] Furthermore, this compound blocked apoptotic cascades, as evidenced by reduced Annexin-V/PI staining, DNA fragmentation, caspase-3 and PARP activation, and a balanced Bax/Bcl-2 expression ratio. [] These findings, coupled with its ability to reduce oxidative stress, suggest its potential for managing ischemic cardiac disorders. []

Q3: What is the chemical structure of this compound?

A3: this compound is an isoprenylated flavan, a class of flavonoids. [] While the provided abstracts do not detail the specific spectroscopic data, they confirm its isolation from the cortex of Broussonetia papyrifera, along with other compounds like 7,4'-dihydroxy-3'-prenylflavan and kazinol A. [, ] Further investigation into its structural characterization, including molecular formula, weight, and spectroscopic details, can be found in dedicated chemical databases or literature focusing on its isolation and characterization.

Q4: Does this compound exhibit anti-inflammatory properties?

A4: While not explicitly explored in the provided abstracts, one study demonstrates that this compound inhibits nitric oxide production in LPS-activated macrophages, a key marker of inflammation. [] This finding suggests potential anti-inflammatory activity, warranting further investigation.

Q5: How does the structure of this compound relate to its biological activity?

A5: While the provided abstracts do not delve into a detailed structure-activity relationship (SAR) analysis, comparing the activities of this compound with other isolated compounds like Broussochalcone A, Kazinol A, and Broussoflavonol F reveals some insights. [] For instance, Broussochalcone A exhibited potent inhibition of platelet aggregation, suggesting that structural features distinct from this compound contribute to this specific activity. [] Such comparisons lay the groundwork for future SAR studies to optimize the biological activity of this compound or related compounds.

Q6: What are the known targets of this compound besides those involved in cardiac protection?

A6: this compound has been shown to interact with rat neutrophils, stimulating cellular free Ca2+ elevation and inhibiting store-operated Ca2+ entry. [] Additionally, research suggests that this compound can influence insulin sensitivity in 3T3-L1 adipocytes through Akt and AMPK activation. [] These findings highlight the diverse biological activities of this compound beyond its cardioprotective effects.

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